molecular formula C7H10N2O2S B13828148 (1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one

(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one

Katalognummer: B13828148
Molekulargewicht: 186.23 g/mol
InChI-Schlüssel: PQCQVUYMNRHVOL-NTSWFWBYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one is a complex organic compound characterized by its unique bicyclic structure. This compound belongs to the class of nitrogen-containing heterocycles, which are known for their significant potential in various fields, including drug discovery and material science .

Vorbereitungsmethoden

The synthesis of (1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one involves several steps, typically starting with the formation of the bicyclic core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might involve the use of palladium-catalyzed reactions or photochemical transformations . Industrial production methods often scale up these reactions, optimizing for yield and purity through controlled reaction conditions and advanced purification techniques.

Analyse Chemischer Reaktionen

(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar compounds to (1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one include other nitrogen-containing heterocycles like:

This detailed overview highlights the multifaceted nature of (1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[321]octan-2-one, showcasing its importance in various scientific and industrial domains

Eigenschaften

Molekularformel

C7H10N2O2S

Molekulargewicht

186.23 g/mol

IUPAC-Name

(1R,5R)-8-acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one

InChI

InChI=1S/C7H10N2O2S/c1-4(10)9-5-3-12-6(9)2-8-7(5)11/h5-6H,2-3H2,1H3,(H,8,11)/t5-,6+/m0/s1

InChI-Schlüssel

PQCQVUYMNRHVOL-NTSWFWBYSA-N

Isomerische SMILES

CC(=O)N1[C@H]2CNC(=O)[C@@H]1CS2

Kanonische SMILES

CC(=O)N1C2CNC(=O)C1CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.